6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
Description
Properties
IUPAC Name |
6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-3-35-23-10-13-26-25(18-23)28(27(19-30-26)36(33,34)24-11-4-20(2)5-12-24)32-16-14-31(15-17-32)22-8-6-21(29)7-9-22/h4-13,18-19H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFIIOLWTYGLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy group, the fluorophenyl piperazine moiety, and the methylbenzenesulfonyl group. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Ethoxy Group Introduction: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Fluorophenyl Piperazine Moiety Addition: The fluorophenyl piperazine moiety can be added through a nucleophilic substitution reaction using 4-fluorophenylpiperazine and a suitable leaving group on the quinoline core.
Methylbenzenesulfonyl Group Attachment: The final step involves the sulfonylation of the quinoline derivative using 4-methylbenzenesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl piperazine moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid derivatives, while nucleophilic substitution at the fluorophenyl piperazine moiety can produce various substituted piperazine derivatives.
Scientific Research Applications
6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine derivatives: These compounds share the fluorophenyl piperazine moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core are known for their diverse biological activities, including antimalarial and anticancer properties.
Sulfonyl derivatives: Compounds containing sulfonyl groups are widely used in pharmaceuticals and agrochemicals for their stability and reactivity.
Uniqueness
6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is unique due to the combination of its functional groups, which impart specific chemical and biological properties
Biological Activity
The compound 6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline , also known as 3-(benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline , is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a quinoline core with multiple functional groups, including a piperazine moiety and an ethoxy group. This structural diversity is believed to contribute to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H26FN3O3S |
| Molecular Weight | 485.57 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
| Solubility | Soluble in DMSO, slightly soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, leading to disruption of DNA synthesis in bacteria, which ultimately results in cell death. In vitro studies have demonstrated effective inhibition against various strains of bacteria, including resistant strains.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable study reported that it exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism involves the modulation of cell cycle progression and induction of oxidative stress within cancer cells.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound is also being explored for its neuropharmacological effects. It has shown potential as a dopamine and serotonin receptor modulator, which could have implications for treating neurological disorders such as depression and anxiety .
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Receptor Modulation : Interaction with neurotransmitter receptors may contribute to its neuropharmacological effects.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had MIC values ranging from 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer therapeutic .
Q & A
Q. What are the recommended synthetic routes for 6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions:
- Quinoline core formation : Friedländer or Gould-Jacobs reactions to assemble the quinoline backbone.
- Substituent introduction : Nucleophilic aromatic substitution (e.g., piperazine coupling at the 4-position) and sulfonylation (e.g., 4-methylbenzenesulfonyl group at the 3-position) .
- Ethoxy group installation : Alkylation or etherification under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : Use continuous flow reactors for precise temperature control, and monitor intermediates via TLC/HPLC. Purify via column chromatography or recrystallization .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR (¹H/¹³C) : Assign protons and carbons, especially distinguishing piperazine and sulfonyl group environments .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX software for structure refinement .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S values .
Q. How can researchers design preliminary biological activity assays for this compound?
- In vitro screening : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or ELISA.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
- Control experiments : Include structurally related analogs to assess SAR trends .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations or substituent orientations?
Q. What experimental and computational strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Analog synthesis : Systematically modify substituents (e.g., fluorophenyl → chlorophenyl, ethoxy → methoxy) .
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina to prioritize derivatives .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity in silico .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Data normalization : Control for batch effects (e.g., cell passage number, reagent lot variability) .
- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical rigor .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways of this compound?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Stability studies : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess hydrolytic degradation .
- Isotope labeling : Use ¹⁴C-labeled compound to trace degradation products in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
